[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate
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Description
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C18H13ClF6N2O5 and its molecular weight is 486.75. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target proteins such asAURKA and VEGFR-2 . These proteins play crucial roles in cell proliferation and angiogenesis, respectively, and are often targeted in cancer therapies .
Mode of Action
It’s suggested that the compound forms a hydrogen bond withGlu 260 of the target proteins . This interaction could potentially alter the function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
Given its potential targets, it may influence pathways related tocell proliferation and angiogenesis . These pathways are critical in the growth and spread of cancer cells.
Pharmacokinetics
It’s noted that most of the synthesized compounds similar to this one followLipinski’s rule of 5 , which suggests good bioavailability .
Result of Action
Similar compounds have shown promisinganti-cancer effects, particularly against glioblastoma cells . They were found to have considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from −9.8 to −7.9 kcal/mol .
Biochemical Analysis
Biochemical Properties
The compound “[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate” has been found to interact with various enzymes and proteins. For instance, it has shown considerable binding to AURKA and VEGFR-2 residues . The bridging −NH group forms a hydrogen bond with Glu 260 of synthesized derivatives .
Cellular Effects
In cellular studies, “this compound” has demonstrated effects on various types of cells. For example, it has been used to investigate the antiglioma cancer efficacy in a human glioblastoma cancer cell line (LN229) . The compound has shown cytotoxic and apoptotic effects in these cells .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves binding interactions with biomolecules and changes in gene expression. The compound has shown considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from −9.8 to −7.9 kcal/mol .
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF6N2O5/c19-10-1-3-11(4-2-10)26-16(29)32-27-15(28)13-7-12(30-8-17(20,21)22)5-6-14(13)31-9-18(23,24)25/h1-7H,8-9H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDWGIHRANKPKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF6N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.